molecular formula C24H29N3O3S B2922212 8-[(4-Tert-butylphenyl)sulfonyl]-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1215729-78-4

8-[(4-Tert-butylphenyl)sulfonyl]-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No. B2922212
CAS RN: 1215729-78-4
M. Wt: 439.57
InChI Key: FTUBSILESUHWOK-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a sulfonyl group (-SO2-), a tert-butyl group (C(CH3)3), and a phenyl group (C6H5). These groups are part of larger structures including a triazaspiro[4.5]dec-3-en-2-one ring and two aromatic rings .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the spiro ring and the various attached groups. The properties of the compound would be greatly influenced by these structural features .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The sulfonyl group might be susceptible to nucleophilic attack, and the aromatic rings might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the sulfonyl group might increase its polarity and influence its solubility .

Future Directions

The study and application of such a compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be a candidate for further development .

properties

IUPAC Name

8-(4-tert-butylphenyl)sulfonyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3S/c1-17-6-5-7-18(16-17)21-22(28)26-24(25-21)12-14-27(15-13-24)31(29,30)20-10-8-19(9-11-20)23(2,3)4/h5-11,16H,12-15H2,1-4H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUBSILESUHWOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C(C)(C)C)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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